molecular formula C14H15NO4 B11804895 Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11804895
M. Wt: 261.27 g/mol
InChI Key: DSLBVHLJGAQGTC-UHFFFAOYSA-N
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Description

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their significant relevance in medicinal chemistry due to their diverse therapeutic potentials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of an appropriate precursor. This often includes the use of aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The propanoate ester is formed by reacting the quinolone derivative with propanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and the use of continuous reactors can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinolone core or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its quinolone core, it may exhibit antibacterial, antiviral, and anticancer properties, making it a candidate for drug development.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the methoxy group at the 8th position, which may affect its biological activity and chemical reactivity.

    Ethyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.

    Methyl 3-(8-hydroxy-4-oxoquinolin-1(4H)-yl)propanoate: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.

Uniqueness

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of the methoxy group at the 8th position and the propanoate ester at the 3rd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : Approximately 233.24 g/mol
  • CAS Number : 1279217-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The quinoline core structure allows for intercalation into DNA, which can inhibit replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (Breast Adenocarcinoma) : Exhibited reduced cell viability and induced apoptotic pathways.
    • A375 (Melanoma) : Showed strong inhibition of cell proliferation and increased ROS levels leading to cell death.
    • HCT116 (Colorectal Carcinoma) : Displayed similar patterns of cytotoxicity.
  • Mechanistic Insights :
    • The compound was shown to cause lipid peroxidation, a process linked to autophagic cell death in melanoma cells .
    • Flow cytometry analyses indicated that treatment with the compound resulted in increased caspase activity, further confirming its role in apoptosis .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Preliminary data suggests that this compound may exhibit:

  • Bactericidal Effects : Against various bacterial strains, potentially due to its ability to disrupt bacterial DNA synthesis.
  • Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, warranting further investigation into this aspect.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoateStructureAnticancer and antimicrobial
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoateStructureAnticancer properties with different selectivity

The presence of the methoxy group at the 8-position enhances solubility and specificity toward biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.
  • Synergistic Effects : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-(8-methoxy-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C14H15NO4/c1-18-12-5-3-4-10-11(16)6-8-15(14(10)12)9-7-13(17)19-2/h3-6,8H,7,9H2,1-2H3

InChI Key

DSLBVHLJGAQGTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=CC2=O)CCC(=O)OC

Origin of Product

United States

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